5,8-dimethoxy-2-(pyrazin-2-yl)quinoline
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Overview
Description
5,8-Dimethoxy-2-(pyrazin-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with methoxy groups at positions 5 and 8, and a pyrazinyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-2-(pyrazin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-(1H-pyrazol-5-yl)aniline with suitable aldehydes or ketones, followed by cyclization and substitution reactions . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
For industrial production, bulk custom synthesis methods are employed. These methods involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product . The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-2-(pyrazin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methoxy positions .
Scientific Research Applications
5,8-Dimethoxy-2-(pyrazin-2-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,8-dimethoxy-2-(pyrazin-2-yl)quinoline involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the pyrazinyl and methoxy groups.
Pyrazoloquinolines: Compounds with similar core structures but different substituents.
Quinoxalines: Another class of heterocycles with a similar nitrogen-containing ring system.
Uniqueness
5,8-Dimethoxy-2-(pyrazin-2-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and pyrazinyl groups enhances its reactivity and potential for interaction with biological targets .
Properties
IUPAC Name |
5,8-dimethoxy-2-pyrazin-2-ylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-13-5-6-14(20-2)15-10(13)3-4-11(18-15)12-9-16-7-8-17-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVKEIPGQZKEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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